molecular formula C10H10FNO4 B2741933 methyl 2-fluoro-3-(4-nitrophenyl)propanoate CAS No. 186700-34-5

methyl 2-fluoro-3-(4-nitrophenyl)propanoate

Cat. No.: B2741933
CAS No.: 186700-34-5
M. Wt: 227.191
InChI Key: PQPZCKWFVVVOML-UHFFFAOYSA-N
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Description

Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester: is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.191 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl ester functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-(4-nitrophenyl)propanoate typically involves the esterification of alpha-Fluoro-4-nitrobenzenepropanoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Amino-4-nitrobenzenepropanoic acid methyl ester: (from reduction).

    4-Nitrobenzenepropanoic acid: (from ester hydrolysis).

    Substituted derivatives: (from nucleophilic substitution).

Scientific Research Applications

Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-(4-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.

    4-Nitrobenzenepropanoic acid methyl ester: Lacks the fluorine atom.

    Alpha-Fluoro-4-nitrobenzeneacetic acid methyl ester: Similar structure but with a different alkyl chain length

Uniqueness: Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

methyl 2-fluoro-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZCKWFVVVOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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